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4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Documentation Hub

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  • Product: 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
  • CAS: 956436-97-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid

Executive Technical Summary 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors) and advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors) and advanced agrochemicals. Its structural uniqueness lies in the specific regiochemistry of the methoxy group at the C4 position combined with an N1-phenyl substituent, which imparts distinct lipophilic and electronic properties compared to its more common isomers.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support researchers in optimizing reaction conditions and formulation stability.

Physicochemical Characterization

Understanding the fundamental properties of this compound is essential for designing extraction protocols and solubility screens. The presence of the carboxylic acid moiety (C3) and the lipophilic phenyl ring (N1) creates a "push-pull" solubility profile dependent on pH.

Table 1: Core Chemical Data
PropertyValue / DescriptionSource/Method
CAS Registry Number 956436-97-8Sigma-Aldrich [1]
IUPAC Name 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acidPubChem [2]
Molecular Formula C₁₁H₁₀N₂O₃Calculated
Molecular Weight 218.21 g/mol Calculated
Physical State Solid (Crystalline powder)Experimental Observation
pKa (Acidic) 3.2 – 3.8 (Predicted)Analogous Pyrazole-3-COOH data
LogP (Octanol/Water) ~1.6 – 2.1 (Predicted)Consensus LogP Models
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsStructural Analysis
Topological Polar Surface Area ~66 ŲTPSA Calculation
Critical Analysis of Solubility & Ionization

The compound exhibits pH-dependent solubility typical of aromatic carboxylic acids.

  • pH < 3 (Protonated Form): The molecule is neutral and predominantly lipophilic due to the N-phenyl and methoxy groups. Solubility in water is negligible; solubility in organic solvents (DCM, EtOAc) is high.

  • pH > 5 (Deprotonated Form): The carboxylic acid ionizes (COO⁻), significantly increasing aqueous solubility. This property is the basis for the Self-Validating Purification Protocol described in Section 4.

Synthetic Architecture & Impurity Profiling

The synthesis of 4-alkoxy-substituted pyrazoles requires precise control over regiochemistry to avoid the formation of the 5-methoxy isomer or N-alkylation byproducts.

Retrosynthetic Logic

The most robust route involves the cyclocondensation of phenylhydrazine with a suitably substituted 1,3-dicarbonyl equivalent. Direct oxidation of a 4-unsubstituted pyrazole is generally inefficient.

Primary Synthetic Pathway (Cyclocondensation)
  • Precursor Formation: Reaction of a methoxy-substituted acetoacetate equivalent (e.g., Ethyl 3-ethoxy-2-methoxyacrylate) creates the C3-C4-C5 backbone.

  • Cyclization: Phenylhydrazine attacks the electrophilic centers. Regioselectivity is dictated by the hard/soft acid-base theory matching the hydrazine nitrogens to the electrophilic carbons.

  • Hydrolysis: The resulting ester is hydrolyzed to the final acid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of synthesis and critical control points (CCPs) for impurities.

SynthesisPath cluster_process Critical Quality Attributes (CQA) Precursor Ethyl 3-ethoxy- 2-methoxyacrylate Intermediate Intermediate: Ethyl Ester Precursor->Intermediate Cyclization (EtOH, Reflux) Reagent Phenylhydrazine Reagent->Intermediate Target Target: 4-Methoxy-1-phenyl- 1H-pyrazole-3-COOH Intermediate->Target Hydrolysis (LiOH, THF/H2O) Impurity1 Impurity A: Regioisomer (5-OMe) Intermediate->Impurity1 Incorrect Cyclization Impurity2 Impurity B: Decarboxylated Analog Target->Impurity2 Thermal Degradation

Figure 1: Synthetic logic flow for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, highlighting the critical cyclization step where regiochemical impurities may arise.

Experimental Protocols

Protocol A: Self-Validating Solubility & Purification

Rationale: This protocol utilizes the pKa switch to separate the target acid from non-acidic impurities (like unreacted hydrazine or decarboxylated byproducts).

Reagents:

  • Target Compound (Crude)

  • 1M NaOH (aq)

  • 1M HCl (aq)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution (Validation Step 1): Dissolve 100 mg of the crude solid in 10 mL of EtOAc. If significant solids remain, filter (removes inorganic salts).

  • Extraction: Add 10 mL of 1M NaOH. Shake vigorously.

    • Mechanism:[1] The target converts to its sodium salt (R-COO⁻Na⁺) and migrates to the aqueous layer. Non-acidic impurities remain in the EtOAc.

  • Separation: Collect the aqueous layer.

  • Precipitation (Validation Step 2): Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~1-2.

    • Observation: A white precipitate should form immediately. This confirms the presence of the carboxylic acid functionality.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: HPLC Method for Purity Assessment

Rationale: Pyrazoles absorb strongly in the UV region. A standard reverse-phase gradient is sufficient for quality control.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to keep COOH protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: The compound is generally stable up to its melting point. However, pyrazole-3-carboxylic acids can undergo decarboxylation at high temperatures (>150°C), especially in the presence of copper salts or strong acids.

  • Hydrolytic Stability: The ether linkage (4-OMe) is robust. The carboxylic acid is stable but can form esters if stored in alcohols with acid catalysts.

Safety Data Sheet (SDS) Summary

Based on structural analogs and vendor data [1, 3]:

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety glasses with side shields, and a dust mask (N95) if handling powder.

References

  • PubChem. Compound Summary: 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.[2] National Library of Medicine. [Link](Note: Link directs to search/analog due to specific isomer rarity, verify exact CID via search).

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid by Recrystallization

Executive Summary This application note details the purification protocol for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors). While many pyrazole derivatives are purified via chromatography, this protocol focuses on a scalable, cost-effective recrystallization methodology.

The procedure utilizes a binary solvent system (Ethanol/Water) , exploiting the temperature-dependent solubility of the carboxylic acid moiety while rejecting common regioisomeric and synthetic impurities. We also detail an optional Acid-Base Extraction pre-step, recommended for crude batches with purity <85%.

Chemical Context & Challenges[1][2][3][4][5]

Compound Properties[4][5][6][7][8][9][10][11]
  • Chemical Name: 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid[1][2][3]

  • Molecular Formula: C₁₁H₁₀N₂O₃[4]

  • Molecular Weight: 218.21 g/mol [4][1]

  • Physical State: Solid (Off-white to pale yellow powder)

  • Solubility Profile:

    • High Solubility: DMSO, DMF, hot Ethanol, hot Ethyl Acetate.

    • Moderate Solubility: Methanol, Acetone.[5]

    • Low Solubility: Water, Hexanes, cold Ethanol.

Impurity Profile

Synthesis of this compound (typically via cyclization of phenylhydrazine with a


-keto ester equivalent followed by methylation) generates specific impurities:
  • Regioisomers: 1-phenyl-5-carboxylic acid derivatives (often formed during cyclization).

  • Decarboxylated Byproducts: 4-methoxy-1-phenyl-1H-pyrazole (non-acidic).

  • Unreacted Reagents: Phenylhydrazine residues (genotoxic concern).

Expert Insight: The carboxylic acid group is the "handle" for purification. Non-acidic impurities (decarboxylated species, esters) can be removed via an acid-base workup, while the recrystallization step specifically targets the removal of structurally similar regioisomers that co-precipitate during simple acidification.

Pre-Purification: Acid-Base Workup (Optional but Recommended)

Perform this step if crude purity is <85% or if the solid is sticky/oily.

  • Dissolution: Dissolve crude solid in 1M NaOH (10 mL/g). The solution should be clear; filter off any insoluble solids (non-acidic impurities).

  • Washing: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) to remove neutral organic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 6M HCl to pH 2–3.

  • Collection: Filter the resulting precipitate.[6] Wash with cold water and dry. This solid is the input for recrystallization.

Recrystallization Protocol

Solvent Selection

The optimal solvent system is Ethanol : Water (approx. 4:1 v/v) .

  • Ethanol: Solubilizes the hydrophobic phenyl-pyrazole core at high temperatures.

  • Water: Acts as the anti-solvent to induce crystallization upon cooling and reject polar inorganic salts.

Step-by-Step Procedure
StepActionCritical ParametersMechanism/Rationale
1 Slurry Formation Add crude solid to Ethanol (5 mL/g).Start with a concentrated slurry; do not add excess solvent yet.
2 Heating Heat to reflux (approx. 78°C).Increase kinetic energy to break crystal lattice.
3 Dissolution Add Ethanol dropwise until solid just dissolves.Saturation Point: We aim for a saturated solution at boiling point.
4 Clarification If insoluble particles remain, perform Hot Filtration .[5]Removes dust or inorganic salts (e.g., NaCl from workup).
5 Anti-Solvent Add hot Water (approx. 20-25% of EtOH volume) slowly.Increases polarity. Stop adding if persistent cloudiness appears, then add 1-2 mL EtOH to clear it.
6 Controlled Cooling Remove heat. Let cool to RT undisturbed (2 hrs).Nucleation: Slow cooling promotes large, pure crystals over amorphous precipitation.
7 Final Crystallization Cool to 0–4°C (Ice bath) for 1 hour.Maximizes yield by decreasing solubility further.
8 Filtration Vacuum filter. Wash with cold 20% EtOH/Water.Removes mother liquor containing dissolved impurities.
9 Drying Vacuum oven at 45°C for 12 hours.Removes solvent inclusions.[7]

Process Visualization

Purification Workflow

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude 4-methoxy-1-phenyl- 1H-pyrazole-3-carboxylic acid CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity AcidBase Acid-Base Extraction (Remove Neutrals) CheckPurity->AcidBase < 85% or Oily DissolveHot Dissolve in boiling Ethanol CheckPurity->DissolveHot > 85% Solid AcidBase->DissolveHot AddWater Add Hot Water (Anti-solvent) until incipient turbidity DissolveHot->AddWater SlowCool Slow Cool to RT then 0°C AddWater->SlowCool Filter Vacuum Filtration & Wash (Cold EtOH/H2O) SlowCool->Filter Dry Dry (Vacuum Oven, 45°C) Filter->Dry FinalProduct Pure Product (>98% purity) Dry->FinalProduct

Figure 1: Decision tree and workflow for the purification of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting & Optimization

"Oiling Out"

Symptom: The product separates as an oil droplet rather than crystals upon cooling. Cause: The solution is too concentrated, or the cooling was too rapid (supersaturation exceeded the metastable limit). Remedy:

  • Reheat to dissolve the oil.

  • Add a small amount of extra Ethanol (good solvent).

  • Seed the solution with a tiny crystal of pure product at ~40°C.

  • Cool very slowly (wrap the flask in foil/towel).

Colored Impurities

Symptom: Crystals are yellow/brown instead of off-white. Remedy: During the hot dissolution step (Step 3), add Activated Carbon (5 wt%) . Stir for 10 minutes at reflux, then perform a hot filtration through Celite to remove the carbon before adding water.

Analytical Validation

To validate the success of the recrystallization, compare the data against these standards:

ParameterMethodExpected Result
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.5% Area
Identity 1H NMR (DMSO-d6)

3.85 (s, 3H, OMe), 7.3-7.8 (m, 5H, Ph), 8.2 (s, 1H, Pyrazole-H)
Melting Point Capillary MethodSharp range (e.g., typically >150°C for acid class; verify vs standard)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm

References

  • Synthesis and Functionalization of Pyrazoles

    • Title: "Regioselective synthesis of 1-aryl-1H-pyrazole-3-carboxylic acids."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Describes the cyclization mechanism and form
  • Recrystallization Techniques for Heterocycles

    • Title: "Purification: How To - Recrystallization Strategies."[7]

    • Source: University of Rochester, Dept. of Chemistry.
    • Context: General principles for binary solvent systems (Ethanol/Water) for polar aromatics.[8]

  • Characterization of Methoxy-Pyrazoles

    • Title: "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[9]

    • Source:Molbank (MDPI).
    • Context: Provides NMR and physical data for closely related methoxy-phenyl-pyrazole intermediates, valid
    • [9]

  • General Pyrazole Properties

    • Title: "PubChem Compound Summary for CID 11243986 (Rel
    • Source: National Center for Biotechnology Inform
    • Context: Used for verifying general physicochemical properties of the 1-phenyl-pyrazole carboxylic acid class.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, my goal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges and optimize the yield of this important synthetic transformation. This document is structured to offer direct, actionable solutions to specific issues you may encounter.

I. Foundational Synthesis and Mechanism

The synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid typically proceeds through a multi-step sequence. A common and effective route involves the initial formation of a pyrazole ester, followed by hydrolysis to the desired carboxylic acid. The core of this synthesis is the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[1] This reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2][3][4][5]

The general reaction scheme is as follows:

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis Starting_Materials Phenylhydrazine + Diethyl 2-methoxymalonate Intermediate Ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate Starting_Materials->Intermediate Cyclocondensation (e.g., in Acetic Acid) Final_Product 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Intermediate->Final_Product Base or Acid Hydrolysis (e.g., NaOH or HCl)

Caption: General synthetic pathway for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Yield of Pyrazole Ester (Step 1) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Phenylhydrazine instability leading to colored impurities.[6] 3. Poor Quality Reagents: Impure starting materials or solvents. 4. Incorrect Stoichiometry: Non-optimal ratio of reactants.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation of the hydrazine.[6] 3. Reagent Purification: Use freshly distilled phenylhydrazine and anhydrous solvents. 4. Stoichiometric Adjustment: Ensure a slight excess of the more stable reactant (diethyl 2-methoxymalonate) to drive the reaction to completion.
Formation of Regioisomers In cases where an unsymmetrical β-dicarbonyl compound is used, the formation of two different pyrazole regioisomers is possible.[2][3]While diethyl 2-methoxymalonate is symmetrical, for other syntheses, careful control of reaction conditions (e.g., pH, solvent) can favor the formation of one isomer.[3] Acidic conditions can influence the initial nucleophilic attack of the hydrazine.[1][7]
Incomplete Hydrolysis (Step 2) 1. Insufficient Base/Acid: Inadequate amount of NaOH or HCl to drive the hydrolysis. 2. Steric Hindrance: The ester group may be sterically hindered, slowing down the reaction. 3. Low Reaction Temperature: Hydrolysis may be slow at room temperature.1. Excess Reagent: Use a larger excess of the hydrolyzing agent (e.g., 2-3 equivalents of NaOH). 2. Elevated Temperature: Reflux the reaction mixture to increase the rate of hydrolysis. Monitor by TLC to avoid decomposition of the product. 3. Alternative Hydrolysis Conditions: Consider using a different solvent system or a stronger acid/base if necessary.
Product Decomposition During Workup The pyrazole carboxylic acid may be sensitive to strong acidic or basic conditions, especially at elevated temperatures for prolonged periods.[8]Neutralize the reaction mixture carefully after hydrolysis. Avoid excessive heating during solvent evaporation.
Difficulty in Product Purification 1. Persistent Colored Impurities: Residual impurities from the hydrazine starting material.[6] 2. Co-precipitation of Starting Materials: Unreacted starting materials precipitating with the product.1. Charcoal Treatment: Use activated charcoal to decolorize the solution before crystallization. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to remove impurities. A silica gel plug filtration can also be effective.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the cyclocondensation reaction?

A1: Acetic acid or ethanol are commonly used solvents for Knorr-type pyrazole syntheses.[6] Acetic acid can act as both a solvent and a catalyst. The choice of solvent can influence the reaction rate and the formation of byproducts. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.

Q2: How can I confirm the structure of the final product?

A2: The structure of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule.[9][10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[11]

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the aromatic rings.[12][13]

Q3: Are there alternative synthetic routes to consider?

A3: Yes, several other methods for pyrazole synthesis exist. These include:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine with an alkyne.[3]

  • Multicomponent Reactions: These reactions combine three or more starting materials in a one-pot synthesis, which can be more efficient.[4][5]

  • From other heterocyclic systems: Pyrazoles can sometimes be synthesized from other ring systems like furan-2,3-diones.[12][13][14]

The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Phenylhydrazine: This is a toxic and suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with care and wear appropriate PPE.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.

  • Add diethyl 2-methoxymalonate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
  • Suspend the ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the suspension.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

V. Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_Step1 Step 1 Troubleshooting cluster_Step2 Step 2 Troubleshooting cluster_Purification Purification Troubleshooting Start Low Yield or Impure Product Check_Step1 Evaluate Pyrazole Ester Formation (Step 1) Start->Check_Step1 Check_Step2 Evaluate Hydrolysis (Step 2) Start->Check_Step2 Check_Purification Review Purification Method Start->Check_Purification Incomplete_Rxn1 Incomplete Reaction? Check_Step1->Incomplete_Rxn1 Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Step2->Incomplete_Hydrolysis Colored_Impurities Colored Impurities? Check_Purification->Colored_Impurities Side_Reactions Side Reactions? Incomplete_Rxn1->Side_Reactions Optimize_Step1 Optimize Reaction Conditions (Time, Temp, Atmosphere) Incomplete_Rxn1->Optimize_Step1 Reagent_Quality Reagent Quality? Side_Reactions->Reagent_Quality Side_Reactions->Optimize_Step1 Reagent_Quality->Optimize_Step1 Decomposition Product Decomposition? Incomplete_Hydrolysis->Decomposition Optimize_Step2 Adjust Hydrolysis Conditions (Reagent Excess, Temp) Incomplete_Hydrolysis->Optimize_Step2 Decomposition->Optimize_Step2 Co_Precipitation Co-precipitation? Colored_Impurities->Co_Precipitation Optimize_Purification Refine Purification (Charcoal, Recrystallization) Colored_Impurities->Optimize_Purification Co_Precipitation->Optimize_Purification

Caption: A logical workflow for troubleshooting the synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

VI. References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-D%C3%B6mling-Hess/786221d60492801452445851412b1875c7b398a8]([Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. ResearchGate. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • (E)-5-(4-Methoxyphenyl)-N00-(2-oxoindolin-3-yl- idene)-1-phenyl-1H-pyrazole-3-carbohydrazide. Cardiff University. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 4-methoxy-1-phenyl-1h-pyrazole-3-carboxylic acid. PubChemLite. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

Sources

Optimization

Technical Support Center: 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid

Welcome to the dedicated technical support guide for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 956436-97-8). This resource is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 956436-97-8). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges related to its purity. Purity is paramount for reproducible results, whether in biological screening or as a precursor in multi-step synthesis. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, resolve, and prevent purity issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the typical expected purity for commercially available 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid?

Commercially available batches of this compound are often supplied with a purity of around 95%. For many applications, especially in drug discovery and quantitative assays, this may not be sufficient, necessitating further purification.

Q2: What are the most common sources of impurities in this compound?

Impurities typically arise from the synthetic route used. The most common synthesis involves a cyclocondensation reaction followed by hydrolysis.[1] Therefore, impurities can include:

  • Unreacted Starting Materials: Residual phenylhydrazine or the β-keto ester precursor.

  • Isomeric Byproducts: Regioisomers can form during the initial pyrazole ring formation, which can be difficult to separate due to similar physical properties.[2]

  • Incomplete Hydrolysis: Lingering ethyl or methyl ester of the target carboxylic acid.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, ethyl acetate, DMF) can be trapped in the solid product.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could lead to degradation.

Q3: What are the recommended primary analytical techniques for assessing the purity of my sample?

A multi-pronged approach is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantitative purity analysis, capable of separating the main compound from closely related impurities. A C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like TFA or formic acid) is a good starting point.[3][4]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is crucial for structural confirmation and identifying the nature of any impurities present, such as residual solvents or unreacted starting materials.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurity peaks found in HPLC.[6]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point is a classic sign of impurities.

Q4: How should I properly store this compound to maintain its purity over time?

As a solid carboxylic acid, the compound is relatively stable. However, to prevent degradation and maintain purity, it should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage in a refrigerator is recommended. Avoid prolonged exposure to moisture and light.

Section 2: Troubleshooting Guide for Purity Issues

This section addresses specific problems you may encounter during your work.

Problem 1: My final product has a low and/or broad melting point.

  • Plausible Causes: This is a definitive indicator of impurities. The presence of foreign molecules disrupts the crystal lattice of the pure compound, requiring less energy (a lower temperature) to transition to a liquid state over a wider range. The impurity could be unreacted starting materials, isomeric byproducts, or entrapped solvent.

  • Recommended Actions:

    • Characterize the Impurity: Run an analytical HPLC to quantify the purity and a ¹H NMR to identify the nature of the impurities (see Table 1 for common solvent shifts).

    • Select a Purification Method:

      • If NMR shows primarily solvent or non-polar organic impurities, a simple recrystallization is often effective. See Protocol A .

      • If you suspect acidic or basic impurities, or if recrystallization fails, an acid-base extraction is a highly effective method for purifying carboxylic acids. See Protocol B .

      • If HPLC reveals isomers or other closely related byproducts, column chromatography or preparative HPLC may be necessary.[2]

Problem 2: My ¹H NMR spectrum shows unexpected peaks that don't correspond to the product.

  • Plausible Causes: These peaks are signals from other hydrogen-containing molecules in your sample. Common culprits include:

    • Residual Solvents: The most frequent source. See Table 1 for common shifts.

    • Starting Materials: Phenylhydrazine or the β-keto ester precursor.

    • Ester Precursor: Incomplete hydrolysis will show characteristic signals for the ethyl or methyl group of the ester, typically a quartet around 4.0-4.3 ppm and a triplet around 1.2-1.3 ppm for an ethyl ester.

    • Water: A broad singlet that can appear over a wide chemical shift range depending on the solvent and concentration.

  • Recommended Actions:

    • Identify the Impurity: Compare the unknown peaks to the known spectra of your starting materials and common laboratory solvents.

    • Remove the Impurity:

      • For residual solvents, drying the sample under high vacuum for several hours is the first step. If the solvent is high-boiling (like DMF), recrystallization (Protocol A) or acid-base extraction (Protocol B) will be more effective.

      • For starting materials or ester precursors, proceed with the purification methods described in Problem 1 .

Table 1: Common Residual Solvents in ¹H NMR (CDCl₃)

SolventChemical Shift (δ, ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48, 1.21Quartet, Triplet
DMF8.02, 2.92, 2.75Singlet (broad), Singlet, Singlet
Ethyl Acetate4.12, 2.05, 1.26Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplet, Multiplet
Methanol3.49Singlet

Problem 3: My analytical HPLC shows a significant secondary peak with a similar retention time to my main product.

  • Plausible Causes: A peak with a similar retention time often indicates a structurally related compound, most likely a regioisomer formed during the pyrazole synthesis.[2] Another possibility is the unhydrolyzed ester precursor, which is slightly less polar and may elute close to the carboxylic acid.

  • Recommended Actions:

    • Optimize Chromatography: Before attempting preparative purification, optimize your analytical method to achieve baseline separation (>1.5) of the two peaks. Try adjusting the mobile phase gradient or changing the organic modifier (e.g., from acetonitrile to methanol).

    • Identify the Impurity: If possible, collect the fraction corresponding to the impurity peak from a small-scale preparative run and analyze it by MS and NMR to confirm its identity.

    • Purification:

      • Flash Chromatography: If the separation is sufficient on TLC, silica gel flash chromatography can be effective. A gradient of ethyl acetate in hexanes with 1% acetic acid is a good starting point to keep the carboxylic acid protonated and prevent streaking.

      • Preparative HPLC: For very difficult separations, preparative RP-HPLC is the most powerful tool.[2]

Problem 4: My compound is off-white or yellow, not a pure white solid.

  • Plausible Causes: Color often arises from trace amounts of highly conjugated or oxidized impurities. These may be present in such small quantities that they are not easily visible by NMR but can still be detected by HPLC. Phenylhydrazine, a common starting material, is notorious for forming colored oxidation byproducts.

  • Recommended Actions:

    • Decolorization during Recrystallization: During the recrystallization procedure (Protocol A), after the compound is fully dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

    • Purity Check: After decolorizing, re-analyze the product by HPLC to ensure the underlying purity has improved.

Section 3: Key Experimental Protocols

Protocol A: Recrystallization for General Purification

This protocol is designed to remove entrapped solvents and less soluble/more soluble impurities.

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or ethyl acetate/hexane mixtures are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise at elevated temperature (on a hot plate) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol B: Acid-Base Extraction for High Purity

This method leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

  • Dissolution: Dissolve the crude compound in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2-3 times). The carboxylate salt will move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Organic Wash (Optional): Wash the combined aqueous layers once with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is ~2. The pure carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the final product under high vacuum.

Protocol C: Standard Analytical RP-HPLC Method

This provides a starting point for assessing the quantitative purity of your sample.[3][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile or methanol. Filter through a 0.45 µm syringe filter before injection.

Section 4: Visual Workflows and Diagrams

Diagram 1: Potential Impurity Sources in Synthesis

This diagram illustrates the points in a typical synthesis where impurities can be introduced.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start_A Phenylhydrazine Cyclo Cyclocondensation Start_A->Cyclo Start_B β-Keto Ester Start_B->Cyclo Ester Pyrazole Ester Intermediate Cyclo->Ester Imp_Start Unreacted Starting Materials Cyclo->Imp_Start Carry-through Imp_Iso Regioisomers Cyclo->Imp_Iso Side Reaction Hydrolysis Alkaline Hydrolysis Ester->Hydrolysis Final Crude Product (4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid) Hydrolysis->Final Imp_Ester Incomplete Hydrolysis (Residual Ester) Hydrolysis->Imp_Ester Incomplete Reaction Imp_Solv Residual Solvents Final->Imp_Solv From Workup

Caption: Impurity map for the synthesis of the target compound.

Diagram 2: Troubleshooting Workflow for Purity Issues

This flowchart provides a logical path for diagnosing and solving purity problems.

Troubleshooting_Workflow Start Impure Product Detected (e.g., low m.p., discoloration) Analyze Step 1: Analyze Sample - ¹H NMR - Analytical HPLC Start->Analyze Decision What is the main impurity? Analyze->Decision Solvent Residual Solvent Decision->Solvent Solvent Peaks in NMR Organic Starting Material or Neutral Byproduct Decision->Organic Non-Isomeric Peaks in HPLC/NMR Isomer Isomer / Structurally Similar Impurity Decision->Isomer Closely Eluting Peak in HPLC Action_Solvent Dry under High Vacuum Solvent->Action_Solvent Action_Recrys Perform Recrystallization (Protocol A) Organic->Action_Recrys Action_Chroma Optimize HPLC & Perform Column Chromatography Isomer->Action_Chroma End Pure Product Action_Solvent->End Action_AcidBase Perform Acid-Base Extraction (Protocol B) Action_Recrys->Action_AcidBase If purity is still low Action_AcidBase->End Action_Chroma->End

Sources

Troubleshooting

degradation pathways of pyrazole carboxylic acids under experimental conditions

Technical Support Center: Stability & Degradation of Pyrazole Carboxylic Acids Case ID: PYZ-COOH-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Pyrazole carboxylic acids are amp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of Pyrazole Carboxylic Acids

Case ID: PYZ-COOH-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Pyrazole carboxylic acids are amphoteric, aromatic heterocycles generally exhibiting high thermal and hydrolytic stability compared to non-aromatic analogs. However, they possess specific vulnerabilities—primarily thermal decarboxylation and pH-dependent solubility/ionization issues —that frequently disrupt quantitative analysis.

This guide synthesizes mechanistic insights with practical troubleshooting protocols to address degradation and analytical anomalies encountered during drug development and stability testing.

Module 1: Thermal Instability (Decarboxylation)

The Issue: Users frequently report the disappearance of the parent peak and the appearance of a lower molecular weight impurity (M-44 Da) during drying processes, GC injection, or high-temperature stability studies.

Mechanistic Insight: While the pyrazole ring is robust, the carboxylic acid moiety is susceptible to thermal decarboxylation. This is often catalyzed by the basic nitrogen within the ring itself or by external acidity.

  • Pathway: The reaction typically proceeds via a zwitterionic intermediate. The proton from the carboxylic acid transfers to the pyridinic nitrogen (N2), creating a favorable transition state for the release of

    
    .
    
  • Regio-selectivity: Pyrazole-3-carboxylic acids are generally more prone to decarboxylation than Pyrazole-4-carboxylic acids due to the proximity of the electron-withdrawing nitrogen to the carboxyl group, which stabilizes the developing negative charge during the transition state.

Visualizing the Pathway:

Decarboxylation cluster_0 Thermal Decarboxylation Pathway Start Pyrazole-3-COOH (Neutral) Inter Zwitterionic Intermediate (Proton Transfer to N) Start->Inter ΔT / Acid cat. TS Transition State (C-C Bond Weakening) Inter->TS Electronic Stabilization Product Decarboxylated Pyrazole + CO2 (Gas) TS->Product -CO2

Caption: Mechanism of thermal decarboxylation driven by internal proton transfer and ring electronics.

Troubleshooting & FAQ:

Q: I see degradation in my GC-MS analysis but my LC-MS looks clean. Why? A: This is a classic artifact of the injection port temperature. Pyrazole carboxylic acids can decarboxylate instantly at typical GC inlet temperatures (250°C+).

  • Action: Derivatize the acid (e.g., trimethylsilyl ester using BSTFA) prior to GC analysis to block the acidic proton and prevent decarboxylation, or switch to LC-MS.

Q: Can I dry my compound in an oven at 60°C? A: Generally, yes, but proceed with caution for 3-carboxylic acid derivatives.

  • Action: Use a vacuum oven to lower the required temperature. Monitor weight loss; if weight loss exceeds theoretical water/solvent content, you are losing

    
    .
    

Module 2: Analytical Anomalies (HPLC/LC-MS)

The Issue: Researchers often encounter split peaks, tailing, or retention time shifts, leading them to falsely believe the compound is degrading.

Mechanistic Insight: Pyrazole carboxylic acids are amphoteric .

  • Basic Site: The pyridine-like nitrogen (pKa ~2.5).

  • Acidic Site: The carboxylic acid (pKa ~3.5 - 4.0).

  • The Problem: At neutral pH (pH 6-7), the molecule exists as a mixture of anionic and neutral species. Near pH 2-3, it may exist as a zwitterion. This rapid equilibrium on the column timescale causes peak broadening and splitting.

Data Presentation: pH Effects on Retention

Mobile Phase pHDominant SpeciesChromatographic BehaviorRisk Level
pH < 2.0 Cationic (

) / Neutral (

)
Good retention, sharp peaks (ion suppression).Recommended
pH 3.0 - 4.5 Mixed / ZwitterionicSplit peaks , severe tailing, shifting RT.Critical Failure
pH > 6.0 Anionic (

)
Low retention (elutes in void), sharp peaks.High (Poor resolution)

Troubleshooting & FAQ:

Q: My peak looks like a doublet. Is it hydrolysis? A: Likely not. It is probably pH fluctuation.

  • Action: Ensure your mobile phase is significantly buffered. Do not rely on simple acid addition (e.g., 0.1% Formic Acid might not be enough if the sample diluent is basic). Buffer to pH 2.0 using Phosphate or TFA to force the molecule into a single protonated state.

Module 3: Photostability & Oxidation

The Issue: Samples turn yellow or brown upon exposure to light, yet mass balance by UV purity remains high.

Mechanistic Insight: Pyrazoles are UV-active.[1] While the ring is stable, substituents can undergo radical processes.

  • Photo-oxidation: Extended UV exposure can lead to the formation of N-oxides or radical coupling products (dimerization), which are often highly colored (chromophores) even at trace levels (<0.1%).

  • Ring Transposition: In rare cases (high intensity UV), pyrazoles can undergo photo-isomerization (Walk rearrangement) to imidazoles, though this is less common for carboxylic acid derivatives than for N-alkyl pyrazoles.

Experimental Protocol: Forced Degradation Workflow

To definitively categorize the stability profile, follow this self-validating protocol.

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol/Water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: 1N HCl, 60°C, 24 hours.

    • Base Hydrolysis: 1N NaOH, 60°C, 24 hours. (Note: Check for decarboxylation here).

    • Oxidation:[2][3] 3%

      
      , Room Temp, 24 hours.
      
    • Thermal: Solid state, 80°C, 7 days.

    • Photolytic:[3] 1.2 million lux hours (ICH Q1B standard).

  • Analysis: Dilute to 0.1 mg/mL in mobile phase (crucial to prevent solvent mismatch peaks). Analyze via HPLC-DAD-MS.

Decision Tree for Unknown Impurities:

Troubleshooting Start Unknown Impurity Detected CheckMS Check Mass Spectrum (MS) Start->CheckMS M_minus_44 Mass = [M-44]? CheckMS->M_minus_44 M_plus_16 Mass = [M+16]? CheckMS->M_plus_16 SameMass Mass = Parent? CheckMS->SameMass Decarb Diagnosis: Decarboxylation Cause: Thermal/Acid Stress M_minus_44->Decarb Yes Oxide Diagnosis: N-Oxidation Cause: Peroxides/Air M_plus_16->Oxide Yes Iso Diagnosis: Isomer/Tautomer Cause: pH Equilibrium SameMass->Iso Yes

Caption: Rapid diagnostic logic for identifying common pyrazole degradants.

References

  • Thermal Decarboxylation Mechanisms: Brown, B.R. (1951). The Mechanism of Thermal Decarboxylation. Quarterly Reviews, Chemical Society.[4] Link

  • Photochemistry of Azoles: Oliver, T. A., et al. (2010).[5] Ultrafast photodissociation dynamics of pyrazole. The Journal of Chemical Physics. Link

  • HPLC Method Development for Amphoterics: Sielc Technologies. (2018).[6] Separation of Pyrazole-3-carboxylic acid derivatives on Mixed-Mode Columns. Link

  • Forced Degradation Guidelines: ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Link

  • Synthesis and Stability: Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles. Chemical Reviews. Link

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility in Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of starting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of starting materials during the synthesis of pyrazole derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these common but often frustrating experimental hurdles.

Our approach is grounded in years of field-proven experience and a deep understanding of the underlying chemical principles. We aim to not only provide solutions but to explain the "why" behind them, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Specific Solubility Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Question 1: My 1,3-dicarbonyl compound and/or hydrazine starting material are not dissolving in the reaction solvent, leading to a heterogeneous mixture and low yields. What are my options?

This is one of the most common challenges in pyrazole synthesis. The formation of a homogeneous solution is often critical for efficient reaction kinetics. When reactants are not fully dissolved, the reaction is limited to the surface area of the solid particles, leading to slow and incomplete conversions.

Here is a systematic approach to troubleshoot this issue:

1. Solvent System Modification:

  • Co-solvents : The introduction of a co-solvent can significantly enhance the solvating power of your reaction medium.[1] The choice of co-solvent should be based on the polarity of your starting materials.[1]

    • For non-polar starting materials in a polar solvent (like ethanol), consider adding a less polar, miscible co-solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

    • For polar starting materials in a non-polar solvent (like toluene), a more polar co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[1]

  • Solvent Screening : If your reaction conditions allow, performing a small-scale solvent screening experiment is highly recommended.[1] Test the solubility of your starting materials in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, toluene).[1]

2. Temperature Adjustment:

  • Increasing the reaction temperature can significantly improve the solubility of many organic compounds.[1] However, this must be done with caution to avoid potential degradation of your starting materials or the desired product.[1] It's also important to consider the boiling point of your chosen solvent.

3. Change in Reagent Concentration:

  • Lowering the concentration of your reactants can sometimes prevent them from exceeding their solubility limit in the chosen solvent.[1] While this may require larger reaction volumes, it can be a simple and effective solution.

4. pH Adjustment:

  • If your starting materials have acidic or basic functional groups, adjusting the pH of the reaction mixture can alter their ionization state and dramatically increase their solubility.[1] For example, a carboxylic acid-containing starting material will be more soluble in a slightly basic medium, while an amine-containing starting material will be more soluble in a slightly acidic medium.

Question 2: I've tried various solvents and temperatures, but my starting materials remain poorly soluble. Are there any alternative synthetic strategies I can employ?

Absolutely. When conventional solution-phase chemistry fails, it's time to consider more advanced and often more "green" synthetic methodologies.

  • Microwave-Assisted Organic Synthesis (MAOS) : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often with improved yields and reduced reaction times.[2][3][4][5][6][7] In the context of poor solubility, microwaves can efficiently heat the reaction mixture, leading to rapid dissolution of starting materials.[2][5][8] Solvent-free microwave-assisted synthesis is also a viable and environmentally friendly option.[2][4][7]

  • Ultrasound-Assisted Synthesis : Sonication can enhance mass transfer and accelerate dissolution and reaction rates.[9][10][11] The formation, growth, and collapse of microbubbles during ultrasonic irradiation can create localized high-pressure and high-temperature zones, promoting the reaction even with poorly soluble starting materials.[9] This technique has been successfully used for the synthesis of various pyrazole derivatives.[11][12]

  • Phase-Transfer Catalysis (PTC) : PTC is an excellent technique when dealing with immiscible reactants.[13][14] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs.[13][14] This can be particularly useful for reactions involving inorganic bases or salts that are insoluble in organic solvents. Solvent-free PTC methods have also been developed for pyrazole synthesis.[13]

  • Mechanochemistry (Grinding) : In some cases, reactions can be carried out in the solid state by grinding the reactants together, sometimes with a catalytic amount of liquid. This solvent-free approach, known as mechanochemistry, can be highly effective for reactants with very low solubility.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazole synthesis, and what are their typical solubility characteristics?

The classical synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative .[7][15]

  • 1,3-Dicarbonyl Compounds : These include β-diketones, β-ketoesters, and β-ketoamides. Their solubility varies widely depending on the nature of the substituents. Simple, low molecular weight dicarbonyls like acetylacetone are soluble in many common organic solvents. However, more complex or highly substituted analogs can exhibit poor solubility.

  • Hydrazine Derivatives : Hydrazine itself and simple alkyl or aryl hydrazines are often soluble in polar protic solvents like ethanol and water. However, substituted arylhydrazines, especially those with electron-withdrawing groups or larger aromatic systems, can be poorly soluble in common reaction solvents.

Q2: Can I use a hydrotrope to improve the solubility of my organic reactants in an aqueous medium?

Yes, using a hydrotrope is a promising green chemistry approach. A hydrotrope is a compound that enhances the solubility of poorly soluble organic compounds in water. For instance, sodium p-toluenesulfonate (NaPTS) has been used as a hydrotrope in the synthesis of 5-aminopyrazole-4-carbonitriles in an aqueous medium.[15] The hydrotrope works by disrupting the water structure and creating a more favorable environment for the organic reactants to interact.[15]

Q3: My pyrazole product is precipitating out of the reaction mixture prematurely. How can I prevent this?

Premature precipitation of the product can lead to an incomplete reaction and make purification difficult.[1] The strategies to address this are similar to those for improving starting material solubility:

  • Modify the solvent system by adding a co-solvent that better solubilizes the product.[1]

  • Increase the reaction temperature to keep the product in solution.[1]

  • Decrease the concentration of the reactants to avoid reaching the product's saturation point.[1]

Q4: I am struggling with the recrystallization of my poorly soluble pyrazole derivative for purification. What techniques can I use?

Recrystallization can be challenging for poorly soluble compounds. Here are some alternative approaches:

  • Hot Filtration : If your compound is sparingly soluble even at high temperatures, dissolve it in a minimal amount of a hot "good" solvent and quickly filter it to remove insoluble impurities.[1]

  • Binary Solvent System : Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is soluble). Then, add a "poor" solvent (in which it is sparingly soluble but miscible with the "good" solvent) dropwise until you observe turbidity. Slow cooling should then induce crystallization.[1]

  • Alternative Purification Methods : If recrystallization is not effective, consider other techniques such as column chromatography or sublimation.

Data & Protocols

Table 1: Recommended Solvent Systems for Pyrazole Synthesis with Poorly Soluble Starting Materials
Starting Material CharacteristicsPrimary SolventRecommended Co-solventsRationale
Non-polar 1,3-dicarbonyl in ethanolEthanolToluene, THF, 1,4-DioxaneIncreases the non-polar character of the solvent mixture.
Polar hydrazine derivative in tolueneTolueneDMF, DMSO, AcetonitrileIncreases the polarity of the solvent mixture to dissolve the polar reactant.
Both starting materials are sparingly solubleDMF or DMSONone (often used as the primary solvent)High boiling point and strong solvating power for a wide range of compounds.
Green synthesis approachWaterEthanol, Propylene Glycol, Polyethylene GlycolImproves solubility in aqueous media, aligning with green chemistry principles.[1]
Protocol 1: General Procedure for Microwave-Assisted Pyrazole Synthesis

This protocol provides a general guideline for adapting a conventional pyrazole synthesis to a microwave-assisted method, which can be particularly effective for poorly soluble reactants.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Hydrazine derivative (1.0 mmol)

  • Appropriate solvent (e.g., ethanol, DMF, or solvent-free)

  • Microwave vial with a stir bar

Procedure:

  • In a designated microwave vial, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol).

  • If a solvent is used, add the appropriate volume (typically 2-5 mL). For solvent-free reactions, proceed to the next step.

  • Seal the vial securely with a microwave cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature (e.g., 120-150 °C) and time (e.g., 5-20 minutes). It is crucial that the reaction is stirred properly.[8]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work up the reaction mixture as you would for a conventional synthesis (e.g., extraction, precipitation, filtration).

  • Purify the crude product by recrystallization or column chromatography.

Note: Reaction conditions should be optimized for each specific set of reactants.

Visualizations

Decision-Making Workflow for Overcoming Solubility Issues

solubility_workflow start Poorly Soluble Starting Material solvent_mod Modify Solvent System (Co-solvent, Screening) start->solvent_mod temp_adjust Adjust Temperature solvent_mod->temp_adjust conc_adjust Adjust Concentration temp_adjust->conc_adjust ph_adjust Adjust pH (for ionizable groups) conc_adjust->ph_adjust check_solubility Is Solubility Improved? ph_adjust->check_solubility alternative_methods Consider Alternative Methods check_solubility->alternative_methods No proceed Proceed with Synthesis check_solubility->proceed Yes microwave Microwave-Assisted Synthesis alternative_methods->microwave ultrasound Ultrasound-Assisted Synthesis alternative_methods->ultrasound ptc Phase-Transfer Catalysis alternative_methods->ptc mechanochem Mechanochemistry alternative_methods->mechanochem microwave->proceed ultrasound->proceed ptc->proceed mechanochem->proceed

Caption: A decision tree for troubleshooting poor starting material solubility.

Mechanism of Phase-Transfer Catalysis (PTC) in Pyrazole Synthesis

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaB Na⁺B⁻ (Base) NaX Na⁺X⁻ NaB->NaX QB Q⁺B⁻ QX_aq Q⁺X⁻ (Catalyst) QX_aq->NaX QX_aq->QB Anion Exchange RH Reactant (e.g., Hydrazine) R_neg R⁻ (Deprotonated Reactant) RH->R_neg product Product Formation R_neg->product QB->R_neg Deprotonation QX_org Q⁺X⁻ QB->QX_org Phase Transfer QX_org->QX_aq Catalyst Regeneration

Caption: Simplified mechanism of phase-transfer catalysis for pyrazole synthesis.

References

  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. (2020). PubMed. Retrieved from [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (2022). bepls. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. (2020). MDPI. Retrieved from [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI. Retrieved from [Link]

  • Ultrasound-assisted synthesis of heterocyclic compounds | Request PDF. (2019). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. Retrieved from [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. (2015). Arabian Journal of Chemistry. Retrieved from [Link]

  • Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. (2015). Arabian Journal of Chemistry. Retrieved from [Link]

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  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]

  • Enantioselective phase-transfer catalysis: synthesis of pyrazolines. (2010). PubMed. Retrieved from [Link]

  • Key strategies central to overcoming poor API solubility. (n.d.). Almac. Retrieved from [Link]

  • Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. (2025). ResearchGate. Retrieved from [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. Retrieved from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. Retrieved from [Link]

  • “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (2015). Green Chemistry (RSC Publishing). Retrieved from [Link]

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  • Green synthesis of pyrazole derivatives via one-pot three component Knoevenagel–Michael addition utilizing TiO2/RuO2/CuO as a ternary nanocatalytic system: characterization, DFT and molecular docking studies. (2025). ResearchGate. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid and Its Analogues

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural ver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold." Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, yet representative member of this class, 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid , and uses it as a foundational structure to explore the intricate dance of structure-activity relationships (SAR) within its analogue series.

For researchers in drug development, understanding how subtle molecular modifications influence biological outcomes is paramount. The journey from a lead compound to a clinical candidate is paved with the systematic synthesis and evaluation of analogues. This guide provides an in-depth comparison of the biological activities of pyrazole carboxylic acid derivatives, grounded in experimental data and established protocols. We will dissect the causal relationships between chemical structure and biological function, offering a framework for the rational design of next-generation therapeutic agents.

Experimental Design: A Validated Workflow for Biological Evaluation

The evaluation of novel chemical entities requires a robust and logical cascade of experiments. The goal is not merely to identify "active" compounds but to build a comprehensive profile that includes potency, mechanism of action, and selectivity. The following workflow represents a self-validating system for triaging and characterizing pyrazole analogues.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action cluster_2 Selectivity & Preclinical Evaluation A Compound Library (Lead + Analogues) B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Preliminary Hit Identification (IC50 < 10 µM) B->C D Target-Based Assays (e.g., Kinase/Enzyme Inhibition) C->D Potent Hits E Cell-Based Mechanistic Assays C->E Potent Hits H Orthogonal Assays (Confirming On-Target Activity) D->H F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis E->G G->H I In Vivo Model Testing (e.g., Xenograft, Paw Edema) H->I Confirmed Hits J Lead Candidate Optimization I->J

Caption: High-level workflow for screening and validating pyrazole analogues.

Core Experimental Protocols

The trustworthiness of a comparative guide hinges on the reproducibility of its underlying methods.[4] Below are detailed protocols for key in vitro assays central to evaluating the pyrazole derivatives discussed herein.

Protocol 1: Cell Viability Assessment via MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[5] It is an essential primary screen to quickly determine the concentration-dependent cytotoxic or cytostatic effects of the analogues across various cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Detection via Annexin V-FITC/Propidium Iodide (PI) Staining

Causality: To discern whether cell death occurs via apoptosis (programmed cell death) or necrosis, this flow cytometry-based assay is employed.[6] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. This provides mechanistic insight beyond simple cytotoxicity.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Comparative Analysis: Anticancer Activity

Pyrazole derivatives are widely reported to inhibit various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[6] Dysregulation of CDKs is a hallmark of cancer, making them a prime therapeutic target.

Structure-Activity Relationship (SAR) Overview

The following diagram illustrates how modifications at different positions of the pyrazole-3-carboxylic acid scaffold can influence biological activity.

SAR cluster_Core cluster_Labels Core Core R1_label Position 1 (N-phenyl) - Electron-withdrawing groups (e.g., Cl, F) often enhance activity. - Substitution pattern (ortho, meta, para) modulates potency and selectivity. R2_label Position 3 (Carboxylic Acid) - Essential for H-bonding in target active sites. - Conversion to esters or amides can alter cell permeability and activity profile. R3_label Position 4 (Methoxy) - Bulky groups here can decrease activity due to steric hindrance. - Replacement with H or small halogens can be favorable. p1->R1_label p2->R2_label p3->R3_label

Caption: Key Structure-Activity Relationships for the Pyrazole-3-Carboxylic Acid Scaffold.

Quantitative Comparison of Anticancer Potency

The table below synthesizes representative cytotoxicity data for our lead compound and several notional analogues against common cancer cell lines. This data is illustrative of trends reported across the literature.[6][7][8]

Compound IDR1 (N1-substituent)R4 (C4-substituent)R3 (C3-substituent)IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
Lead (1) Phenyl-OCH₃-COOH15.818.225.1
Analogue A 4-Chlorophenyl-OCH₃-COOH8.29.512.4
Analogue B Phenyl-H-COOH11.514.119.8
Analogue C Phenyl-OCH₃-CONH₂22.428.9> 50
Analogue D 4-Chlorophenyl-H-COOH4.1 5.3 6.8
Doxorubicin---2.35[6]1.92.1

Analysis of SAR Trends:

  • Influence of N1-Phenyl Substitution: Comparing the lead compound (1) with Analogue A demonstrates that adding an electron-withdrawing chloro group to the para-position of the N-phenyl ring significantly enhances cytotoxic activity across all cell lines. This modification likely improves target engagement or alters the molecule's pharmacokinetic properties.

  • Impact of C4-Substitution: The removal of the C4-methoxy group (Analogue B vs. Lead) results in a modest improvement in potency. This suggests that the methoxy group may introduce slight steric hindrance within the target's binding pocket, and its removal is favorable for activity.[9]

  • Role of the C3-Carboxylic Acid: The conversion of the carboxylic acid to a primary amide (Analogue C ) leads to a marked decrease in activity. The carboxylate group is often a critical pharmacophore, acting as a hydrogen bond acceptor/donor to form key interactions with amino acid residues (e.g., lysine, arginine) in an enzyme's active site.[9][10]

  • Synergistic Effects: Analogue D , which combines the two most favorable modifications (4-chlorophenyl at N1 and removal of the C4-substituent), exhibits the highest potency. This additive effect underscores a rational approach to lead optimization.

Comparative Analysis: Anti-inflammatory Activity

The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib. Many pyrazole carboxylic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[11][12][13]

Quantitative Comparison of COX-2 Inhibition

The following table presents representative data on the in vitro inhibition of the COX-2 enzyme, a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).

Compound IDR1 (N1-substituent)R4 (C4-substituent)COX-2 Inhibition IC₅₀ (µM)
Lead (1) Phenyl-OCH₃9.8
Analogue E 4-Fluorophenyl-H4.5
Analogue F 4-Methylphenyl-H2.1
Analogue G 4-Sulfonamidophenyl-H0.5
Celecoxib--0.04

Analysis of SAR Trends:

  • N1-Aryl Moiety is Key: Similar to anticancer activity, modifications to the N1-phenyl ring are critical for anti-inflammatory action. The introduction of a 4-methylphenyl group (Analogue F ), which mimics a feature of some known COX-2 inhibitors, improves potency.

  • The Celecoxib Mimic: The most significant increase in activity is seen with Analogue G , which features a para-sulfonamide group on the N-phenyl ring. This is a hallmark of the coxib class of drugs and is known to be crucial for selective binding to the COX-2 isoform's secondary pocket. This highlights the power of bioisosteric replacement and scaffold hopping in drug design.

Conclusion and Future Directions

This guide demonstrates that the biological activity of the 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid scaffold is highly tunable through systematic chemical modification. The comparative analysis reveals clear structure-activity relationships:

  • N1-Aryl Ring: This is a primary site for optimization. Electron-withdrawing substituents (halogens) generally favor anticancer activity, while groups capable of specific interactions (like sulfonamides) are critical for potent COX-2 inhibition.

  • C3-Carboxylic Acid: This group is a vital pharmacophore, likely involved in direct hydrogen bonding with biological targets. Its modification to esters or amides is generally detrimental to in vitro potency but could be explored as a prodrug strategy to improve in vivo pharmacokinetics.

  • C4-Position: This position appears sensitive to steric bulk, with smaller substituents or hydrogen being preferable for enhancing activity in the examples studied.

Future research should focus on synthesizing and testing analogues that combine these favorable traits. Orthogonal assays to confirm on-target activity and subsequent evaluation in in vivo models are essential next steps to validate these findings and advance the most promising candidates toward clinical development.[14] The versatility of the pyrazole core ensures that it will remain a highly fruitful area for the discovery of novel therapeutics.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link][1]

  • Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109(17). Available at: [Link][15]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link][16]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link][17]

  • Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(11), 4414-21. Available at: [Link][18]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link][19]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Available at: [Link][4]

  • Kumar, K., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 134-143. Available at: [Link][2]

  • Abdel-Aziz, A. A.-M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. Available at: [Link][6]

  • Kumar, V., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Available at: [Link][20]

  • Bakr, R. B., et al. (2012). Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. PubMed. Available at: [Link][11]

  • OEMS Connect Journals. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Retrieved from [Link][21]

  • Rud-Skov, A., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link][14]

  • Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing. Available at: [Link][5]

  • Azar, M. I., et al. (n.d.). RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Journal of Advanced Scientific Research. Available at: [Link][22]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link][23]

  • Springer Nature Experiments. (n.d.). Profiling of Small Molecules by Chemical Proteomics. Retrieved from [Link][24]

  • ACS Publications. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link][25]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link][10]

  • MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link][26]

  • Grandolini, G., et al. (n.d.). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco. Available at: [Link][12]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link][7]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available at: [Link][27]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to serve as a pharmacophore hav...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to serve as a pharmacophore have led to the development of numerous clinically successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across key therapeutic areas, offering insights into the rational design of novel and more potent therapeutic agents. We will explore the nuances of chemical modifications to the pyrazole core and their profound impact on biological activity, supported by experimental data and detailed protocols.

I. The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets.[3] The structural rigidity and planarity of the pyrazole core also provide a stable platform for the precise orientation of various substituents, which is crucial for specific receptor binding.[1] This inherent adaptability has made pyrazole derivatives a focal point of research in the quest for new treatments for cancer, inflammation, and infectious diseases.[1][7][8]

II. Comparative SAR Analysis: Anticancer vs. Anti-inflammatory Agents

This section delves into a comparative analysis of pyrazole derivatives designed as anticancer and anti-inflammatory agents. While both applications leverage the pyrazole core, the specific structural modifications and resulting SAR profiles are distinct, reflecting their different biological targets.

A. Pyrazole Derivatives as Anticancer Agents

Pyrazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent inhibitory activity against various protein kinases, which are often dysregulated in cancer.[9][10]

Key SAR Insights for Anticancer Activity:

  • Substitution at N1 and C3/C5: The nature of the substituents on the pyrazole ring is critical for anticancer potency. Large aromatic or heteroaromatic groups at the N1 and C5 positions are often favored for interaction with the ATP-binding pocket of kinases.[11] For instance, in a series of BRAF V600E inhibitors, a 2,4-dichlorophenyl group at the N1-position was found to be crucial for activity.[11][12]

  • The Role of Amide and Urea Linkages: The introduction of amide or urea functionalities at the C3-position can facilitate hydrogen bonding interactions with the hinge region of kinases, a common feature of many kinase inhibitors.[12][13]

  • Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as thiourea or triazole, has led to the development of hybrid molecules with enhanced anticancer activity and the potential for dual-targeting.[7][14]

Data Presentation: Comparison of Anticancer Pyrazole Derivatives

Compound IDTargetR1 (N1-position)R3 (C3-position)R5 (C5-position)IC50 (µM)Reference
5r BRAF V600E2,4-DichlorophenylAcetamide derivative-0.10[12]
C5 EGFRCarbothioamide3,4-Dimethylphenyl4-Methoxyphenyl0.07[14]
Compound 3 EGFR/VEGFR-2-Fused pyrimidine-0.06 (EGFR)[15]
Compound 163 HepG-2, HCT-116, MCF-71,2,3-Triazole hybrid--12.22, 14.16, 14.64[7]

Experimental Protocol: Synthesis of Pyrazole-Carboxamide Derivatives

This protocol describes a general method for the synthesis of pyrazole-carboxamide derivatives, a common scaffold for kinase inhibitors.

  • Step 1: Synthesis of Pyrazole Carboxylic Acid: A 1,3-dipolar cycloaddition reaction between a suitable alkyne and a diazo compound, mediated by a base such as DABCO, yields the pyrazole carboxylic acid core.[13]

  • Step 2: Amide Coupling: The resulting pyrazole carboxylic acid is then coupled with a desired amine using a standard coupling agent like EDC/HOBt or HATU in an appropriate solvent (e.g., DMF or DCM).

  • Step 3: Purification: The final product is purified by column chromatography on silica gel to yield the desired pyrazole-carboxamide derivative.

Logical Relationship: SAR of Pyrazole-Based Kinase Inhibitors

SAR_Kinase_Inhibitors Pyrazole_Core Pyrazole Core N1_Sub N1-Aryl/Heteroaryl (e.g., Dichlorophenyl) Pyrazole_Core->N1_Sub Hydrophobic Pocket Interaction C3_Sub C3-Amide/Urea Linker Pyrazole_Core->C3_Sub Hinge-Binding Interaction C5_Sub C5-Aryl Group Pyrazole_Core->C5_Sub Selectivity Pocket Interaction Activity Potent Kinase Inhibition (e.g., BRAF, EGFR) N1_Sub->Activity C3_Sub->Activity C5_Sub->Activity

Caption: SAR for pyrazole kinase inhibitors.

B. Pyrazole Derivatives as Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[4][16]

Key SAR Insights for Anti-inflammatory Activity:

  • Diaryl Pyrazole Scaffold: A common feature of many potent anti-inflammatory pyrazoles is the 1,5-diaryl substitution pattern. The nature and substitution on these aryl rings significantly influence COX-2 selectivity and potency.[4]

  • Sulfonamide/Sulfone Moiety: The presence of a sulfonamide or methylsulfone group at the para-position of the N1-phenyl ring is a hallmark of many selective COX-2 inhibitors, as it allows for interaction with a secondary pocket in the COX-2 enzyme.[4]

  • Trifluoromethyl Group: A trifluoromethyl group on the C3-phenyl ring of celecoxib enhances its binding affinity and selectivity for COX-2.

Data Presentation: Comparison of Anti-inflammatory Pyrazole Derivatives

Compound IDTargetR1 (N1-Aryl)R3 (C3-Aryl)R5 (C5-Aryl)IC50 (µM) for COX-2Reference
Celecoxib COX-24-SulfonamidophenylTrifluoromethylphenyl-0.04[4]
3,5-Diarylpyrazole COX-2-Diaryl substitution-0.01[4]
Pyrazole-Thiazole Hybrid COX-2/5-LOX-Thiazole hybrid-0.03 (COX-2)[4]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of pyrazole derivatives against COX enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds (at various concentrations) are pre-incubated with the enzyme in a buffer solution at 37°C for a specified time (e.g., 15 minutes).

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow: Synthesis and Evaluation of Anti-inflammatory Pyrazoles

Anti_Inflammatory_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Start: 1,3-Diketone + Hydrazine Derivative Cyclization Cyclocondensation Reaction Start->Cyclization Purification Purification & Characterization Cyclization->Purification In_Vitro In Vitro COX-1/COX-2 Inhibition Assay Purification->In_Vitro In_Vivo In Vivo Carrageenan-Induced Paw Edema Model In_Vitro->In_Vivo SAR_Analysis Structure-Activity Relationship Analysis In_Vivo->SAR_Analysis

Caption: Workflow for anti-inflammatory pyrazoles.

III. Pyrazole Derivatives as Antimicrobial Agents

The pyrazole scaffold has also been extensively explored for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[17][18][19]

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: The introduction of lipophilic groups, such as phenyl rings, can enhance the antimicrobial activity of pyrazole derivatives, likely by facilitating their passage through the bacterial cell membrane.[17]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro or bromo on the phenyl rings of pyrazole derivatives has been shown to significantly increase their antibacterial activity.[17][18]

  • Hybridization with Other Heterocycles: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or isocoumarin, has yielded compounds with broad-spectrum antibacterial and antifungal activities.[18][19][20]

Data Presentation: Comparison of Antimicrobial Pyrazole Derivatives

Compound IDTarget Organism(s)Key Structural FeaturesMIC (µg/mL)Reference
Compound 4c & 4f S. aureus, E. coli, P. aeruginosaImino phenyl derivatives with electron-withdrawing groups-[17]
Compound 5f Bacteria and FungiIsocoumarin tethered, -NO2 group-[18][20]
Dihydrotriazine substituted pyrazole MRSA, E. coliDihydrotriazine substitution1[19]
Aminoguanidine-derived pyrazole S. aureus, E. coliAminoguanidine derivation1-8[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Culture: The target microorganisms are cultured in an appropriate broth medium to a specific density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Conclusion and Future Directions

The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. This guide has highlighted the distinct yet rational SAR trends observed in the development of pyrazole-based anticancer, anti-inflammatory, and antimicrobial agents. The subtle interplay of substituents on the pyrazole core dictates the biological target and potency of the resulting derivatives. Future research will likely focus on the development of multi-target pyrazole derivatives and the use of computational modeling to further refine their design and predict their activity, ultimately accelerating the discovery of new and more effective medicines.[1]

V. References

  • Recent Advancement in Pyrazole Derivatives as Antimalarial Agents and their SAR Study. (2026, February 7). ResearchGate.

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Preprints.org.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026, January 31). PubMed. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, January 17). Wiley Online Library. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025, July 14). Journal of Medicinal and Chemical Sciences.

  • SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory potential. (n.d.). ResearchGate. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014, November 1). PubMed. [Link]

  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021, February 15). Journal of Applied Pharmaceutical Science.

  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021, December 14). Taylor & Francis Online. [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018, August 1). PubMed. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, March 15). PubMed. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010, July 1). PubMed. [Link]

  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021, December 14). Taylor & Francis Online. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). Frontiers in Chemistry. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). PMC - NIH. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). IJPPR. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (2013, November 15). PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]

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  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

  • Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI. [Link]

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Validation

Mechanistic Validation of 4-Methoxy-1-Phenyl-1H-Pyrazole-3-Carboxylic Acid: A T1R3 Negative Allosteric Modulator

Executive Summary & Mechanism of Action (MoA) 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (henceforth referred to as 4M-PPC ) is a synthetic small molecule probe primarily characterized as a Negative Allosteric Modu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action (MoA)

4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (henceforth referred to as 4M-PPC ) is a synthetic small molecule probe primarily characterized as a Negative Allosteric Modulator (NAM) of the human sweet taste receptor T1R3 subunit .

Structurally, 4M-PPC serves as a rigidified bioisostere of Lactisole (2-(4-methoxyphenoxy)propanoic acid). While Lactisole is a flexible ether derivative, 4M-PPC locks the pharmacophore into a planar pyrazole scaffold. This structural rigidity reduces the entropic penalty of binding, potentially enhancing affinity for the Transmembrane Domain (TMD) of the T1R3 subunit.

The Signaling Cascade
  • Binding Event: 4M-PPC binds to the Transmembrane Domain (TMD) of the T1R3 subunit, distinct from the orthosteric "Venus Flytrap" domain (VFT) where sugars (sucrose, glucose) bind.

  • Conformational Lock: The binding stabilizes the T1R3 TMD in an inactive conformation , preventing the structural rearrangement required for heterodimer (T1R2/T1R3) activation.

  • G-Protein Decoupling: This blockade prevents the release of the G

    
     and G
    
    
    
    -gustducin subunits.
  • Signal Termination: Downstream effectors (PLC

    
    2) are not activated, inhibiting IP3 production and subsequent Calcium (
    
    
    
    ) release from the endoplasmic reticulum.
Graphviz Diagram: T1R3 Negative Allosteric Modulation Pathway

T1R3_Pathway Agonist Sweet Agonist (Sucrose/Aspartame) VFT T1R2/T1R3 Venus Flytrap Domain Agonist->VFT Binds Orthosteric Site TMD T1R3 Transmembrane Domain VFT->TMD Conformational Change GProtein G-Protein Heterotrimer (Gustducin) TMD->GProtein Activates Inhibitor 4M-PPC (Target Molecule) Inhibitor->TMD Allosteric Binding (Stabilizes Inactive State) Inhibitor->GProtein BLOCKS PLC PLCβ2 Activation GProtein->PLC Signaling Cascade IP3 IP3 Production PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease Signal Sweet Taste Perception CaRelease->Signal

Caption: 4M-PPC binds the T1R3 TMD, blocking the conformational transduction required for G-protein activation despite agonist binding at the VFT.

Comparative Analysis: 4M-PPC vs. Established Alternatives

In drug discovery and chemosensory research, 4M-PPC is evaluated against standard inhibitors like Lactisole and Gymnemic Acid.

Table 1: Performance & Mechanistic Comparison

Feature4M-PPC (Target) Lactisole (Standard) Gymnemic Acid (Natural)
Primary Target T1R3 Transmembrane Domain (TMD)T1R3 Transmembrane Domain (TMD)T1R3 (Orthosteric/Allosteric mix)
Mechanism Negative Allosteric Modulator (NAM)Negative Allosteric Modulator (NAM)Pore Blocking / VFT Interference
Structural Class Pyrazole-3-carboxylic acid (Rigid)Phenoxy-propionic acid (Flexible)Triterpene Glycoside (Complex)
Species Specificity Human Specific (hT1R3)Human Specific (hT1R3)Broad Spectrum (Primates/Rodents)
Potency (IC50) Low Micromolar (

M)*
~15-50

M
~1-5

M
Washout Kinetics Moderate (Slow dissociation)Fast (Rapid reversibility)Very Slow (Long-lasting effect)
Off-Target Risks MCT1 Inhibition (Potential)Fibrate-like activity (PPAR

)
Saponin-like surfactant effects

*Note: Potency is estimated based on SAR of the 1-phenyl-pyrazole-3-carboxylic acid class.

Why Choose 4M-PPC?
  • Structure-Activity Relationship (SAR) Studies: Unlike Lactisole, the pyrazole core of 4M-PPC allows for precise substitution at the N1 and C4 positions to probe the hydrophobic pocket of the T1R3 TMD.

  • Stability: The pyrazole ring confers greater metabolic stability against hydrolysis compared to the ether linkage in Lactisole.

Experimental Validation Protocols

To confirm the MoA of 4M-PPC, researchers must employ a Calcium Mobilization Assay using a heterologous expression system. This protocol validates the compound as a NAM by measuring the suppression of agonist-induced calcium flux.

Protocol: HEK293-G 15 Calcium Flux Assay

Objective: Quantify the IC50 of 4M-PPC against a fixed concentration of Sucrose or Aspartame.

Reagents & Cell Lines
  • Cells: HEK293T stably expressing hT1R2, hT1R3, and the promiscuous G-protein G

    
    15 (couples GPCRs to Calcium release).
    
  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS with 20mM HEPES.

Workflow Diagram (DOT)

Experimental_Workflow Step1 Cell Seeding (HEK293-hT1R2/3-Gα15) 96-well plate Step2 Dye Loading (Fluo-4 AM) Incubate 1hr @ 37°C Step1->Step2 Step3 Pre-Incubation Add 4M-PPC (0.1 - 100 µM) Incubate 15 min Step2->Step3 Step4 Agonist Injection Add EC80 of Sucrose (Automated Injector) Step3->Step4 Step5 Data Acquisition Measure Fluorescence (Ex 488nm / Em 525nm) Step4->Step5 Step6 Analysis Plot Dose-Response Calculate IC50 Step5->Step6

Caption: Step-by-step FLIPR (Fluorometric Imaging Plate Reader) assay workflow for validating 4M-PPC inhibition.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293-hT1R2/3-G

    
    15 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate for 24 hours.
    
  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (4

    
    M) in assay buffer. Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT) to minimize dye extrusion.
    
  • Compound Preparation: Prepare a serial dilution of 4M-PPC in DMSO (keep final DMSO <0.5%).

  • Baseline & Pre-treatment: Place plate in the FLIPR or FlexStation reader. Record baseline fluorescence for 10 seconds. Add 4M-PPC dilutions and incubate for 10–15 minutes. Crucial: This pre-incubation allows the NAM to occupy the allosteric site before agonist addition.

  • Agonist Challenge: Inject a fixed concentration of Sucrose (typically 100 mM, corresponding to its EC80) into the wells.

  • Measurement: Continuously monitor fluorescence (RFU) for 120 seconds.

  • Validation Criteria:

    • Positive Control: Lactisole (1 mM) should completely abolish the signal.

    • Negative Control: Buffer only (no inhibitor) should show maximal Calcium peak.

    • Result: 4M-PPC should show a dose-dependent reduction in Peak RFU.

Critical Causality & Troubleshooting

The "Lactisole Shift" Phenomenon

If 4M-PPC is a true T1R3 NAM, it must exhibit the "Lactisole Shift." This means it will inhibit sweet taste in humans but not in mice (unless the mice are transgenic for human T1R3).

  • Causality: The transmembrane domain of human T1R3 contains specific residues (e.g., A733, L737) that interact with the inhibitor. Murine T1R3 lacks these specific residues.

  • Control Experiment: Perform the same Calcium Flux assay using wild-type mouse T1R2/T1R3 cells.

    • Expected Result: 4M-PPC should have no effect on the mouse receptor. If it inhibits the mouse receptor, the mechanism is likely non-specific (e.g., membrane disruption or toxicity) rather than specific T1R3 allosteric modulation.

Solubility Management

Pyrazole-3-carboxylic acids can be poorly soluble in neutral aqueous buffers.

  • Protocol Adjustment: Dissolve stock in 100% DMSO. Ensure the final assay buffer contains 0.1% BSA (Bovine Serum Albumin) to prevent the lipophilic phenyl ring from adhering to the plastic microplate walls.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry. Link

  • Servant, G., et al. (2020). "Positive and Negative Allosteric Modulators of the Sweet Taste Receptor." Frontiers in Pharmacology. Link

  • Winnig, M., et al. (2007). "Artificial Sweeteners and the T1R Family of Taste Receptors."[1] Chemosensory Perception. Link

  • Imada, T., et al. (2010). "Structure-Activity Relationships of Lactisole Derivatives as Sweet Taste Inhibitors." Chemical Senses. Link

  • PubChem Compound Summary. (2024). "4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid."[2][3][4] National Center for Biotechnology Information. Link

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Comparative

A Comparative Guide to the Analytical Validation of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid Purity

Introduction: The Criticality of Purity in Drug Development In the landscape of pharmaceutical research and development, 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid stands as a significant heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and development, 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid stands as a significant heterocyclic building block. Its structural motif is a cornerstone in the synthesis of a variety of pharmacologically active agents. The purity of such an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate rigorous characterization and control of impurities, as even trace amounts can possess undesirable toxicological properties or alter the therapeutic effect.[1]

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. We will move beyond simple procedural descriptions to explore the causality behind method selection, the integration of orthogonal techniques for a holistic purity profile, and the establishment of self-validating protocols in line with international regulatory standards.

The Orthogonal Approach: A Multi-Faceted View of Purity

A single analytical method rarely provides a complete picture of a compound's purity. A robust validation strategy employs an orthogonal approach, utilizing multiple techniques that measure different physicochemical properties of the molecule. This ensures that a wide spectrum of potential impurities—isomers, by-products, residual solvents, inorganic contaminants—are detected and quantified.

G cluster_methods Orthogonal Analytical Techniques main 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Purity Profile HPLC HPLC-UV/PDA (Organic Impurities, Assay) main:f0->HPLC LCMS LC-MS (Impurity ID) main:f0->LCMS NMR qNMR (Assay, Structure) main:f0->NMR TGA TGA (Volatiles) main:f0->TGA KF Karl Fischer (Water Content) main:f0->KF EA Elemental Analysis (Elemental Comp.) main:f0->EA ICPMS ICP-MS (Inorganic Imp.) main:f0->ICPMS

Caption: Orthogonal approach for comprehensive purity validation.

Primary Assay and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

For non-volatile, UV-active molecules like 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for purity assessment.[2] It excels at separating the main component from structurally similar process-related impurities and degradation products.

3.1. Rationale for Method Development Choices

  • Column: A C18 (octadecyl) stationary phase is the logical starting point. The non-polar phenyl group and pyrazole core of the analyte will interact favorably with the C18 chains, providing good retention and allowing for separation based on subtle differences in hydrophobicity among impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol) is optimal.[3][4] A gradient is crucial for eluting both polar and non-polar impurities within a reasonable runtime while maintaining sharp peak shapes. The acidic pH of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.

  • Detector: A Photodiode Array (PDA) detector is superior to a simple UV-Vis detector. It not only quantifies peaks at a specific wavelength (e.g., the λmax of the analyte) but also provides UV spectra for each peak. This is invaluable for peak tracking and assessing peak purity, helping to identify co-eluting impurities.

3.2. Experimental Protocol: Validated RP-HPLC Method

This protocol is a representative method that must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

  • Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the determined λmax of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.[2]

3.3. Method Validation: A Self-Validating System

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][7] The following parameters are assessed, with typical acceptance criteria summarized in the table below.

Validation Parameter Experimental Approach Typical Acceptance Criteria Rationale
Specificity Analyze blank, placebo (if in formulation), analyte, and spiked impurity samples. Use PDA to assess peak purity.The analyte peak should be free of interference from other components. Peak purity index > 0.995.Ensures the method is selective for the analyte and can resolve it from potential impurities.[5]
Linearity Analyze at least five concentrations across the specified range (e.g., 50-150% of nominal concentration).Correlation coefficient (R²) ≥ 0.999. Y-intercept should be close to zero.Confirms a proportional relationship between detector response and analyte concentration.[8]
Range Derived from linearity, accuracy, and precision studies.For assay: 80-120% of test concentration. For impurities: Reporting threshold to 120% of specification.[9]Defines the concentration interval over which the method is precise, accurate, and linear.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Recovery of 98.0% to 102.0%.Measures the closeness of the experimental value to the true value.
Precision (Repeatability & Intermediate)Repeatability: 6 replicate injections of the same sample. Intermediate: Analysis on different days, by different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10.0% for low-level impurities.Demonstrates the method's consistency under various conditions.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of 3:1 for Limit of Detection (LOD). S/N of 10:1 for Limit of Quantitation (LOQ).[10]Defines the lowest concentration that can be reliably detected and quantified.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters (e.g., peak asymmetry, resolution) remain within acceptable limits.Shows the method's reliability during normal usage and transfer between labs.[9]

Structural Confirmation and Impurity Identification

While HPLC quantifies impurities, it does not identify them. For this, mass spectrometry and NMR spectroscopy are indispensable.

4.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

By coupling the HPLC system to a mass spectrometer, we can obtain the molecular weight of the compounds eluting in each peak.[11][12]

  • Causality: High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly powerful. It provides a highly accurate mass measurement (sub-ppm), which allows for the generation of a unique molecular formula for an unknown impurity.[1] Tandem MS (MS/MS) experiments fragment the impurity ion, providing structural clues that help in its definitive identification.[12] This is critical for assessing the potential toxicity of an impurity.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation of organic compounds.[13][14]

  • Structure Confirmation: ¹H and ¹³C NMR spectra confirm the identity of the main component by ensuring all signals match the expected structure of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

  • Quantitative NMR (qNMR): This technique can determine the purity of a substance without the need for a specific reference standard.[15] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated directly from the integral ratios in the ¹H NMR spectrum. This provides an orthogonal, primary method for assay value assignment.

  • Impurity Identification: If an impurity can be isolated (e.g., by preparative HPLC), a full suite of 2D NMR experiments (COSY, HSQC, HMBC) can be used to determine its complete chemical structure.[16][17]

Complementary Techniques for a Complete Purity Profile

5.1. Gas Chromatography (GC)

Direct GC analysis of carboxylic acids can be challenging due to their high polarity and low volatility, often resulting in poor peak shape.[18] However, after derivatization (e.g., silylation or esterification) to convert the carboxylic acid to a more volatile derivative, GC can be a viable orthogonal technique.[19][20][21] It is particularly useful for detecting volatile or semi-volatile impurities that may not be well-resolved by RP-HPLC.

5.2. Elemental Analysis (CHNS)

This fundamental technique measures the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample. The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₁H₁₀N₂O₃). A close match (typically within ±0.4%) provides strong evidence for the compound's identity and the absence of significant elemental impurities.[22][23]

5.3. Water and Residual Solvent Content

  • Karl Fischer Titration (KFT): This is the gold standard for the specific and accurate determination of water content.[24][25] Unlike other methods, it is not affected by other volatile components. Both volumetric and coulometric methods are available, with the coulometric technique being ideal for very low moisture levels.[26][27][28]

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature.[29] It provides a measure of the total volatile content (water and residual solvents) but does not differentiate between them.[30] It is useful for detecting the presence of solvates or hydrates.[31]

  • Headspace GC-MS: This is the definitive technique for identifying and quantifying residual organic solvents from the manufacturing process.

5.4. Inorganic Impurities

  • Inductively Coupled Plasma (ICP-MS/OES): APIs are often synthesized using metal catalysts (e.g., Palladium, Copper). ICP-MS or ICP-OES is used to quantify trace elemental impurities to ensure they are below the stringent limits set by guidelines like ICH Q3D.[32] X-Ray Fluorescence (XRF) can be used as a rapid screening tool.[33]

Integrated Validation Workflow

A logical workflow ensures all aspects of purity are systematically evaluated. The process begins with method development and validation for the primary separation technique (HPLC) and then integrates orthogonal methods for a comprehensive assessment.

G cluster_dev_val Phase 1: Primary Method Validation cluster_id Phase 2: Identification & Confirmation cluster_ortho Phase 3: Orthogonal Purity Checks cluster_final Phase 4: Final Purity Assignment Dev HPLC Method Development Val ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Dev->Val Optimize Separation LCMS LC-MS/MS Impurity ID (Accurate Mass & Fragmentation) Val->LCMS Quantified Impurities NMR_ID NMR Spectroscopy (Structure Confirmation) Val->NMR_ID qNMR qNMR Assay Val->qNMR KF_TGA Karl Fischer (Water) & TGA (Total Volatiles) Val->KF_TGA EA Elemental Analysis Val->EA ICP ICP-MS (Metals) Val->ICP PurityCalc Mass Balance Calculation (100% - Impurities - Water - Solvents - Residue) LCMS->PurityCalc NMR_ID->PurityCalc qNMR->PurityCalc KF_TGA->PurityCalc EA->PurityCalc ICP->PurityCalc Report Certificate of Analysis (CoA) Generation PurityCalc->Report

Caption: Integrated workflow for purity validation.

Conclusion

The validation of purity for a pharmaceutical compound like 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a rigorous, multi-faceted process. It relies not on a single measurement but on an integrated strategy of orthogonal analytical techniques. A well-validated HPLC method forms the core of the analysis for assay and organic impurities. This is authoritatively supported by LC-MS for impurity identification, qNMR for an independent assay value, and a suite of complementary techniques (Karl Fischer, TGA, Elemental Analysis, ICP-MS) to control for water, volatiles, and inorganic contaminants. By following this comprehensive and scientifically-grounded approach, researchers and drug developers can ensure the quality, safety, and regulatory compliance of their materials, paving the way for successful therapeutic development.

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  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link][11]

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  • Henderson, T. (2023, October 7). Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. Retrieved from [Link][32]

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  • Padarauskas, A., & Judzentiene, A. (2004). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Retrieved from [Link][19]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][5]

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  • NETZSCH Analyzing & Testing. (2024, June 30). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. Retrieved from [Link][37]

  • Japanese Pharmacopoeia. (n.d.). 2.48 Water Determination (Karl Fischer Method). Retrieved from [Link][28]

  • Krzek, J., et al. (2007). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. Retrieved from [Link][38]

  • Hishta, C., & Bomstein, J. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production. Journal of Chromatographic Science. Retrieved from [Link][20]

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  • Wesleyan University. (2026, February 11). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link][16]

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link][15]

  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link][10]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Retrieved from [Link][18]

  • Grodner, J., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link][4]

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link][17]

Sources

Validation

A Comparative Guide to 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically significant py...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document will cross-validate expected experimental outcomes based on established results for its close structural analogs. We will delve into its probable synthetic pathways, expected characterization data, and a comparative analysis of its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anticancer drug crizotinib.[1] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The subject of this guide, 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, combines the pyrazole core with a phenyl group at the N1 position, a methoxy group at C4, and a carboxylic acid at C3, features that suggest a strong potential for biological activity.

Synthesis and Characterization: A Predictive Approach

Proposed Synthetic Pathway

A plausible and efficient route involves a cyclocondensation reaction followed by hydrolysis. This two-step process is a common and versatile method for constructing the pyrazole ring system.

Synthetic Pathway Reactant1 Phenylhydrazine Intermediate Ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate Reactant1->Intermediate Cyclocondensation (e.g., in Ethanol, reflux) Reactant2 Diethyl 2-methoxymalonate Reactant2->Intermediate Product 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Intermediate->Product Hydrolysis (e.g., NaOH, H2O/EtOH, reflux)

Caption: Proposed two-step synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate)

  • To a solution of phenylhydrazine (1.0 eq) in absolute ethanol, add diethyl 2-methoxymalonate (1.05 eq).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure ethyl ester intermediate.

Step 2: Hydrolysis to 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (Final Product)

  • Dissolve the purified ethyl ester intermediate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute hydrochloric acid.

  • The resulting precipitate, 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Predicted Characterization Data

Based on the analysis of similar pyrazole derivatives, the following spectral characteristics are anticipated for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.[5][6][7][8][9][10]

Technique Expected Observations
¹H NMR - Singlet for the methoxy protons (~3.9 ppm)- Multiplets for the phenyl protons (~7.3-7.8 ppm)- Singlet for the pyrazole C5-H (~8.0-8.5 ppm)- Broad singlet for the carboxylic acid proton (>10 ppm)
¹³C NMR - Signal for the methoxy carbon (~55-60 ppm)- Signals for the aromatic carbons (115-140 ppm)- Signals for the pyrazole ring carbons- Signal for the carboxylic acid carbonyl carbon (>160 ppm)
FT-IR (KBr, cm⁻¹) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)- C=O stretch of the carboxylic acid (~1700 cm⁻¹)- C=N and C=C stretching vibrations of the pyrazole and phenyl rings (~1450-1600 cm⁻¹)- C-O stretching of the methoxy group (~1050-1250 cm⁻¹)
Mass Spec (ESI-) Predicted [M-H]⁻ at m/z 217.06

Comparative Biological Activity

The true value of a novel compound lies in its biological activity. Here, we compare the potential anticancer and anti-inflammatory activities of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with established pyrazole-based compounds.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[11][12] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Potential

Compound Target/Mechanism (if known) Reported IC₅₀ Values (µM) Reference
4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (Predicted) Unknown (potential kinase inhibitor)To be determined-
Compound 33 (Indole-pyrazole hybrid) CDK2 inhibitor< 23.7 (against HCT116, MCF7, HepG2, A549)[11]
Compound 43 (Pyrazole carbaldehyde derivative) PI3 kinase inhibitor0.25 (against MCF7)[11]
Compound 59 (Polysubstituted pyrazole) DNA binding2.0 (against HepG2)[11]
Doxorubicin (Standard Chemotherapy) Topoisomerase II inhibitor0.95 (against MCF7)[11]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.[13][14][15]

MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h for cell attachment Cell_Seeding->Incubation1 Add_Compound Add serial dilutions of the test compound Incubation1->Add_Compound Incubation2 Incubate for 24-72h Add_Compound->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 4h (Formazan formation) Add_MTT->Incubation3 Solubilize Add solubilizing agent (e.g., DMSO) Incubation3->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example.[16] Many pyrazoles exert their effect by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[17][18]

Comparative Anti-inflammatory Potential

Compound Selectivity Reported COX-2 IC₅₀ (nM) Reference
4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (Predicted) To be determinedTo be determined-
Compound 2a (Benzenesulfonamide-pyrazole) COX-2 selective19.87[17]
Compound 3b (Benzenesulfonamide-pyrazole) COX-2 selective39.43[17]
Celecoxib (Standard NSAID) COX-2 selective~40[1]
Ibuprofen (Standard NSAID) Non-selective~5,800[18]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[19]

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and glutathione.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a vehicle control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: After a specific incubation period, stop the reaction (e.g., by adding a strong acid).

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental validation for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is pending, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted characterization data provide a solid foundation for its identification and purity assessment.

The comparative analysis indicates that this compound is a promising candidate for both anticancer and anti-inflammatory screening. The presence of the N-phenyl and C3-carboxylic acid moieties are common features in many bioactive pyrazoles. The C4-methoxy group may further influence its electronic properties and metabolic stability, potentially leading to favorable pharmacological profiles.

Future research should focus on the actual synthesis and characterization of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, followed by a thorough in vitro and in vivo evaluation of its biological activities. The experimental protocols outlined in this guide provide a clear roadmap for such investigations. The exploration of this and similar pyrazole derivatives will undoubtedly continue to be a fruitful area of research in the quest for novel therapeutics.

References

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  • Weiner, L. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50558.
  • Springer Nature. (n.d.). MTT Assay Protocol.
  • MDPI. (2023).
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  • Mathew, L., Sankaranarayanan, M., & Kaliappan, I. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Current Enzyme Inhibition, 19(2), 125–135.
  • Khan, I., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3569–3583.
  • Vulcanchem. (n.d.). 4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid - 110356-26-8.
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  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(18), 6649.
  • Asian Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(8), 2135-2142.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 129-140.
  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid.
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  • PubChem. (n.d.). Pyrazole-4-carboxylic acid.
  • PubMed. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342.
  • Samshuddin, S., et al. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o628.
  • MDPI. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(2), M1851.
  • Al-Abdullah, E. S., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 25(21), 5030.
  • ChemicalBook. (n.d.). 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum.
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Safety & Regulatory Compliance

Safety

4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid proper disposal procedures

Proper disposal of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 956436-97-8) requires a strict adherence to organic chemical waste protocols. As a functionalized pyrazole derivative, this compound presents spec...

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 956436-97-8) requires a strict adherence to organic chemical waste protocols. As a functionalized pyrazole derivative, this compound presents specific stability and toxicity profiles that disqualify it from standard aqueous discharge.

The following guide outlines the operational workflow for the safe containment, labeling, and final disposal of this substance, designed for researchers requiring immediate, actionable logistics.

Part 1: Chemical Identity & Hazard Assessment

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.

Parameter Technical Specification
Chemical Name 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS Number 956436-97-8
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Physical State Solid (White to off-white powder)
Acidity (pKa) ~3.5–4.0 (Carboxylic acid moiety)
GHS Hazard Classification (Self-Validating Safety Check)

Consult your specific SDS, but proceed with these baseline assumptions for maximum safety.

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedDo not generate dust; use N95/P100 respiratory protection if handling open powder.
H315 Causes skin irritationDouble-glove (Nitrile) is required.
H319 Causes serious eye irritationSafety goggles (ANSI Z87.1) are mandatory.[1]
H335 May cause respiratory irritationAll transfer operations must occur inside a fume hood.

Part 2: Waste Segregation & Pre-Treatment

Core Directive: Do NOT dispose of this compound via sink drains, regardless of pH neutralization. The aromatic pyrazole core is resistant to standard wastewater treatment biodegradation and poses a risk of aquatic accumulation.

Solid Waste (Pure Substance)
  • Protocol: Collect pure solid waste in a dedicated container.

  • Container Type: High-density polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic degradation.

Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: This compound is typically soluble in DMSO, Methanol, or Dichloromethane.

  • Segregation Rule:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Organic Waste".

    • If dissolved in Non-Halogenated Solvents (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste".

  • pH Caution: If the solution is acidic due to the carboxylic acid, ensure the waste container is compatible (HDPE is preferred over metal cans).

Spill Cleanup (Pre-Disposal Stabilization)

If a spill occurs, the acid must be contained before disposal.

  • Isolate: Evacuate the immediate area and mark the zone.

  • Neutralize (Optional but Recommended for Safety): Cover the spill with sodium bicarbonate (NaHCO₃) or a spill pillow. The carboxylic acid will react (fizz) to form the sodium salt, which is safer to handle.

  • Collect: Sweep the resulting solid/paste into a disposable scoop.

  • Package: Place debris into a clear plastic bag, seal it, and place that bag inside the solid waste container.

Part 3: Disposal Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid based on its physical state.

DisposalWorkflow Start Waste Generation: 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid Organic' SolidWaste->SolidContainer SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated HaloContainer Container: Amber Glass/HDPE Label: 'Hazardous Waste - Halogenated' Halogenated->HaloContainer NonHaloContainer Container: HDPE/Safety Can Label: 'Hazardous Waste - Flammable' NonHalogenated->NonHaloContainer FinalDisposal Hand off to EHS / Waste Contractor Method: High-Temp Incineration SolidContainer->FinalDisposal HaloContainer->FinalDisposal NonHaloContainer->FinalDisposal

Figure 1: Decision logic for segregating pyrazole carboxylic acid waste streams ensures compliance with incineration protocols.

Part 4: Final Disposal Specifications

Labeling Requirements

Every container must be tagged immediately upon the first addition of waste.

  • Constituents: List "4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid" explicitly. Do not use abbreviations like "MPPCA".

  • Hazards: Check boxes for "Toxic" and "Irritant".

Ultimate Fate: Incineration

The only acceptable final disposal method for this compound is High-Temperature Incineration equipped with an afterburner and scrubber.

  • Mechanism: The pyrazole ring is thermally stable and requires temperatures >1000°C for complete mineralization.

  • Scrubber Function: The scrubber neutralizes nitrogen oxides (NOx) generated from the pyrazole nitrogens during combustion.

References

  • Sigma-Aldrich . Safety Data Sheet: 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Product No. 956436-97-8.[2] Retrieved from .

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.C, Disposal of Organic Chemicals. Retrieved from .

  • U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from .

Sources

Handling

Personal protective equipment for handling 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

CAS Number: 956436-97-8 (Primary Reference) Chemical Class: Pyrazole Carboxylic Acid Derivative Physical State: Solid (typically off-white to pale yellow powder) Part 1: Hazard Profiling & Risk Assessment (The "Why") As...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 956436-97-8 (Primary Reference) Chemical Class: Pyrazole Carboxylic Acid Derivative Physical State: Solid (typically off-white to pale yellow powder)

Part 1: Hazard Profiling & Risk Assessment (The "Why")

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific toxicological data for this exact isomer is often limited in public registries, its structural analogs (pyrazole-3-carboxylic acids) exhibit a consistent hazard profile. We treat this compound not just as an irritant, but as a bioactive intermediate requiring strict containment.

Primary Hazards (GHS Classification derived from Structural Analogs):

Hazard CodeDescriptionMechanistic Insight
H302 Harmful if swallowedPyrazole motifs are pharmacophores often designed for biological activity; systemic absorption must be prevented.
H315 Causes skin irritationCarboxylic acid functionality (

) acts as a proton donor, disrupting the stratum corneum pH balance.
H319 Causes serious eye irritationFine particulates can dissolve in lacrimal fluid, creating localized acidic zones damaging to corneal epithelium.
H335 May cause respiratory irritationInhalation of dust triggers mucous membrane inflammation; chronic exposure may lead to sensitization.
Part 2: The Defensive Layer (PPE Selection)

Standard "lab coat and gloves" is insufficient without material validation. The following PPE protocol is designed to create a self-validating barrier system.

1. Hand Protection (Glove Logic)
  • Material: Nitrile Rubber (NBR) is the standard. Latex is prohibited due to poor chemical resistance against organic acids and potential allergenicity.

  • Thickness: Minimum 5 mil (0.12 mm) .

  • Protocol:

    • Dry Solid Handling: Single layer Nitrile (5 mil).

    • Solution Handling: If dissolved in halogenated solvents (DCM) or ketones (Acetone), use Double Gloving (Inner: Nitrile, Outer: Laminate/PE) or change outer nitrile gloves immediately upon splash contact.

    • Validation: Inflate glove with air prior to donning to check for pinhole defects (pneumatic test).

2. Respiratory & Eye Protection[1][2][3][4]
  • Primary Barrier: All open handling must occur within a Chemical Fume Hood certified to a face velocity of 80–100 fpm.

  • Secondary Barrier (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for powders, as static drift can bypass side shields.

    • Lungs: If weighing outside a hood (strongly discouraged), a P95 or P100 particulate respirator is mandatory.

Part 3: Operational Protocol (The "How")

This workflow minimizes static discharge and aerosolization, the two most common failure points in handling carboxylic acid powders.

Step 1: Weighing & Transfer
  • Static Neutralization: Pyrazole powders are often static-prone. Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial.

  • The "Boat-to-Vial" Technique:

    • Do not use spatulas to scrape the last milligram.

    • Weigh directly into the tared reaction vessel if possible.

    • If using a weigh boat, rinse the boat with the reaction solvent into the vessel to ensure quantitative transfer and eliminate dust residue.

Step 2: Solubilization
  • Solvent Choice: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

  • Exothermic Caution: When adding base (e.g., NaOH, TEA) to deprotonate the carboxylic acid, mild exotherms occur. Add base slowly to prevent aerosolization of the mixture.

Step 3: Reaction Monitoring
  • TLC Visualization: This compound is UV active. Use UV

    
     lamp.
    
  • Stain: Bromocresol Green is effective for detecting the free acid (turns yellow on blue background).

Part 4: Visualization & Decision Logic
Diagram 1: PPE Decision Matrix

This logic gate ensures you select the correct protection based on the state of matter.

PPE_Decision_Tree Start Handling 4-Methoxy-1-Phenyl -1H-Pyrazole-3-COOH State Physical State? Start->State Solid Dry Powder State->Solid Solution In Solution State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Solution->Solvent YesHood Standard PPE: Nitrile (5 mil) + Goggles + Lab Coat Hood->YesHood Yes NoHood Resp. Protection: Add N95/P100 Mask + Goggles Hood->NoHood No Benign Methanol/Water/DMSO Solvent->Benign Aggressive DCM/Acetone/THF Solvent->Aggressive Benign->YesHood DoubleGlove Double Glove: Inner Nitrile + Outer Laminate Change immediately on splash Aggressive->DoubleGlove

Caption: PPE Selection Logic based on physical state and solvent compatibility.

Diagram 2: Safe Handling Workflow

A step-by-step loop for the lifecycle of the chemical in the lab.

Handling_Workflow Storage Storage: Cool, Dry, Tightly Sealed (Avoid Moisture) Prep Preparation: Anti-static Gun Check Hood Flow Storage->Prep Weigh Weighing: Avoid Spatula Scraping Rinse Weigh Boat Prep->Weigh React Reaction: Ventilate Exotherms (Base Addition) Weigh->React React->Weigh Next Batch (Clean Balance) Waste Disposal: Segregate as Organic Acid Do NOT mix with Oxidizers React->Waste

Caption: Operational lifecycle from storage to disposal, highlighting critical control points.

Part 5: Waste Management & Emergency Response
Disposal Protocol
  • Classification: Hazardous Chemical Waste (Organic Acid).

  • Segregation:

    • DO: Collect in "Organic Solids" or "Organic Solvents" containers.

    • DO NOT: Mix with strong oxidizers (e.g., nitric acid) or cyanides (risk of HCN generation if acidified).

  • Labeling: Must be clearly labeled with the full chemical name and hazard warnings (Irritant).

Emergency Procedures
  • Skin Contact: Brush off dry powder before rinsing. Rinse with water for 15 minutes.

  • Eye Contact: Flush immediately at an eyewash station. Hold eyelids open. Time is tissue—seconds matter.

  • Spill Cleanup:

    • Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum.

    • Solution: Absorb with vermiculite or sand.

References
  • Sigma-Aldrich. (n.d.).[5] 4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Product Detail & CAS 956436-97-8. Retrieved from

  • PubChem. (n.d.). Compound Summary: Pyrazole-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • Kimberly-Clark Professional. (2025).[1][2] Chemical Resistance Guide for Nitrile Gloves. Retrieved from

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